5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride
Overview
Description
5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H13ClN4O2 . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as this compound, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H12N4O2.2ClH/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7;;/h1-2,6-7,10H,3-5H2,(H,11,12);2*1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 281.14 .Scientific Research Applications
Reactions and Synthesis :
- 5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is involved in the reactions of pyrimidines with amines and thiols, showcasing its potential in the synthesis of various compounds (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).
- It also plays a role in the protonation of substituted thiophenes, contributing to understanding the substituent effects in chemical reactions (Noto, Gruttadauria, Dattolo, Arnone, Consiglio, & Spinelli, 1991).
Chemical Properties and Structural Studies :
- Studies on its structural parameters and electronic and vibrational spectra, as part of research on molecular structures, offer insights into the compound's chemical properties and potential applications (Akbari & Bakhte-ei, 2013).
Applications in Organic Synthesis and Catalysis :
- The compound has been used in the synthesis of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines, indicating its utility in organic synthesis (Grig-Alexa, Simionescu, Patriciu, Massip, Fînaru, Jarry, Leger, & Guillaumet, 2012).
- Its use in 1,3-dipolar cycloaddition reactions highlights its role in the synthesis of various nitrogen-containing heterocycles (Holt & Fiksdahl, 2007).
Biological Activities and Potential Applications :
- Research has been conducted on pyrrolidine compounds, including this compound, to explore their biological activities, which could have implications for medical and industrial applications (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Safety and Hazards
The safety information for 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
5-nitro-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.2ClH/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7;;/h1-2,6-7,10H,3-5H2,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRSVOFSSYTXBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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